molecular formula C27H29N5O2S2 B12137629 9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12137629
M. Wt: 519.7 g/mol
InChI Key: IBJMBQOCIIQAOY-JWGURIENSA-N
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Description

The compound 9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrido[1,2-a]pyrimidin-4-one core, a phenylpiperazine moiety, and a thiazolidinone ring, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The phenylpiperazine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the thiazolidinone ring, which can be achieved through a condensation reaction with suitable reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiazolidinone ring may interact with enzymes, inhibiting their function. The pyrido[1,2-a]pyrimidin-4-one core can interact with DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C27H29N5O2S2

Molecular Weight

519.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O2S2/c1-18(2)17-32-26(34)22(36-27(32)35)16-21-24(28-23-19(3)8-7-11-31(23)25(21)33)30-14-12-29(13-15-30)20-9-5-4-6-10-20/h4-11,16,18H,12-15,17H2,1-3H3/b22-16-

InChI Key

IBJMBQOCIIQAOY-JWGURIENSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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